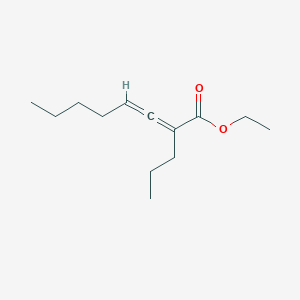![molecular formula C10H18O B14730826 2,2,6-Trimethyl-1-oxaspiro[2.5]octane CAS No. 5718-78-5](/img/structure/B14730826.png)
2,2,6-Trimethyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C10H18O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For example, the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane can be catalyzed by silica to yield 2,2,3,6-tetramethylcyclohexane carbaldehyde .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-
- Pulegone epoxide
Comparison: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of three methyl groups, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
5718-78-5 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,2,6-trimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
MGTUJQFOHCTEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

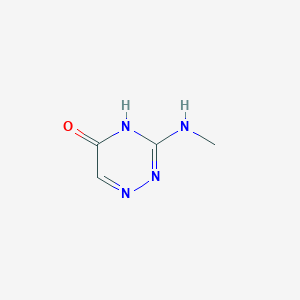

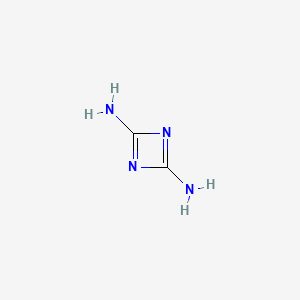
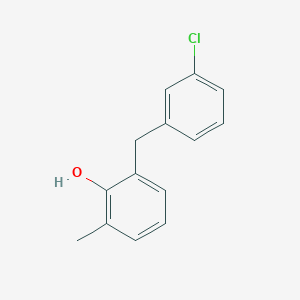

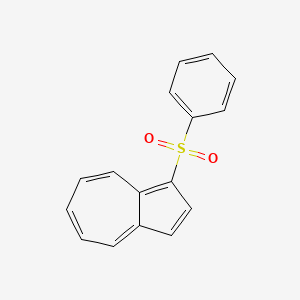

![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)


